3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
Overview
Description
“3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a complex structure with multiple functional groups, including an ethoxy group, a methoxy group, a nitrobenzoyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the aromatic ring: Starting with a benzene derivative, the ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the nitro group: Nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the amino group: Reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or hydrogenation.
Formation of the propanoic acid moiety: The amino group is then acylated with 3-nitrobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
- 3-(4-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
- 3-(4-ethoxy-3-methoxyphenyl)-3-aminopropanoic acid
Uniqueness
“3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid” is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, as well as the nitrobenzoyl and amino groups
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-3-28-16-8-7-12(10-17(16)27-2)15(11-18(22)23)20-19(24)13-5-4-6-14(9-13)21(25)26/h4-10,15H,3,11H2,1-2H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRLMEWYWKDXQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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